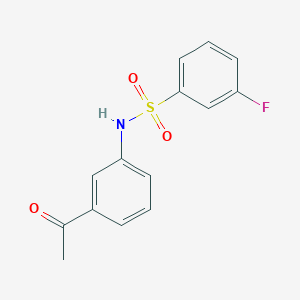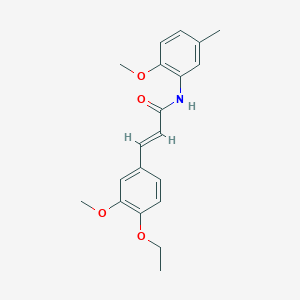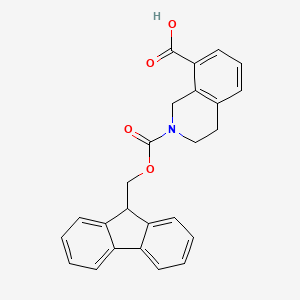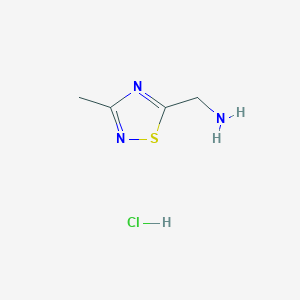
5-Chloro-3,3-dimethylindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3,3-dimethylindoline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a chlorine atom and two methyl groups attached to an indoline ring. This chemical compound is widely used in various research applications due to its potential biological activity.
Mecanismo De Acción
Target of Action
5-Chloro-3,3-dimethylindoline hydrochloride primarily targets specific receptors or enzymes within biological systems. These targets are often proteins that play crucial roles in cellular signaling pathways. The compound’s interaction with these targets can modulate their activity, leading to various physiological effects. For instance, indole derivatives, including this compound, have been shown to interact with receptors involved in neurotransmission, potentially influencing neurological functions .
Mode of Action
The mode of action of this compound involves binding to its target receptors or enzymes, altering their conformation and activity. This binding can either inhibit or activate the target, depending on the nature of the interaction. For example, if the compound binds to a receptor, it may block the receptor’s natural ligand from binding, thereby inhibiting the receptor’s normal function. Conversely, it might mimic the natural ligand, activating the receptor and triggering downstream signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in neurotransmission and cellular signaling. By modulating receptor activity, the compound can influence pathways such as the cyclic AMP (cAMP) pathway, which is crucial for various cellular processes including metabolism, gene expression, and cell growth. The downstream effects of these pathways can lead to changes in cellular function and behavior .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), determine its bioavailability and efficacy. The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, where it can cross the blood-brain barrier due to its lipophilic nature. Metabolism primarily occurs in the liver, where the compound is broken down by hepatic enzymes. Finally, the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include alterations in neurotransmitter levels, changes in receptor activity, and modulation of cellular signaling pathways. These effects can lead to various physiological outcomes, such as changes in mood, cognition, and behavior. Additionally, the compound’s action on specific receptors may have therapeutic implications for conditions like depression, anxiety, and other neurological disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics, potentially leading to changes in its overall effectiveness .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-3,3-dimethylindoline hydrochloride in lab experiments is its potential biological activity. The compound has been shown to exhibit a wide range of biological effects, making it a useful tool in various research applications. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 5-Chloro-3,3-dimethylindoline hydrochloride. One area of research could focus on elucidating the compound's mechanism of action. This could involve identifying the specific enzymes and proteins that are targeted by the compound and determining how it interacts with these targets. Another area of research could focus on developing new derivatives of the compound with improved biological activity. Additionally, research could be conducted to investigate the compound's potential use in combination with other drugs or therapies for the treatment of cancer, viral infections, and bacterial infections.
Métodos De Síntesis
The synthesis of 5-Chloro-3,3-dimethylindoline hydrochloride can be achieved through several methods. One of the most common methods involves the reaction of 5-chloroindoline with 3,3-dimethyl-1-bromopropane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Aplicaciones Científicas De Investigación
5-Chloro-3,3-dimethylindoline hydrochloride has been extensively studied for its potential biological activity. It has been found to exhibit anticancer, antiviral, and antibacterial properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also demonstrated antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
5-chloro-3,3-dimethyl-1,2-dihydroindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQFRJNPFQCPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2624038.png)




![2-(4-Bromo-benzyl)-5-methyl-[1,3,4]oxadiazo le](/img/structure/B2624051.png)


![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624055.png)

![3-amino-N-(3-fluoro-4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2624057.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2624058.png)
![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2624060.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2624061.png)